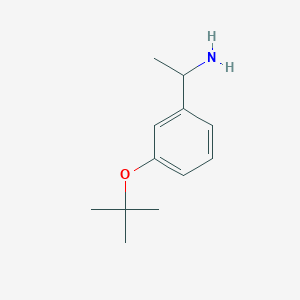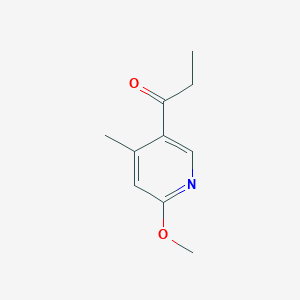
1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one is a chemical compound with a molecular formula of C10H13NO2 It is characterized by the presence of a pyridine ring substituted with methoxy and methyl groups, and a propanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one typically involves the reaction of 6-methoxy-4-methylpyridine with propanone under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The propanone side chain may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
1-(6-Methoxy-4-methyl-pyridin-3-yl)-ethanone: Similar structure but with an ethanone side chain instead of propanone.
1-(6-Methoxy-4-methyl-pyridin-3-yl)-methyl-amine: Contains a methyl-amine group instead of a propanone side chain.
Uniqueness: 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanone side chain. This combination of structural features can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(6-methoxy-4-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-4-9(12)8-6-11-10(13-3)5-7(8)2/h5-6H,4H2,1-3H3 |
InChI Key |
UFRBSWMPMDBWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1C)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-7-(2-C-methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8723089.png)
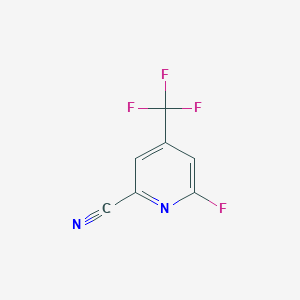
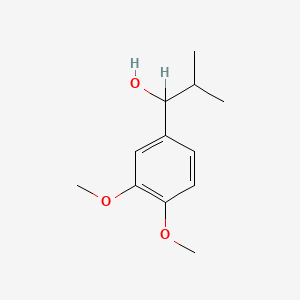
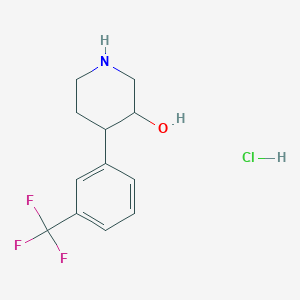
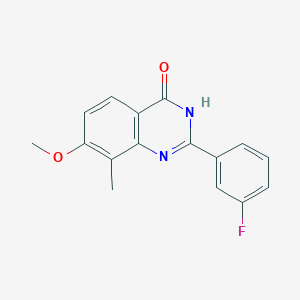
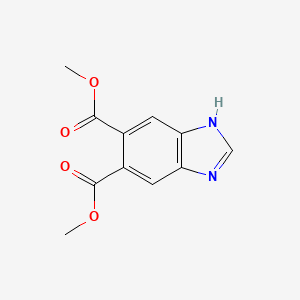
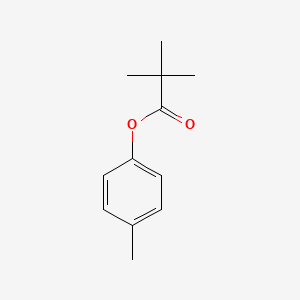
![6-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B8723136.png)
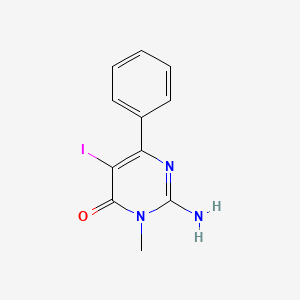
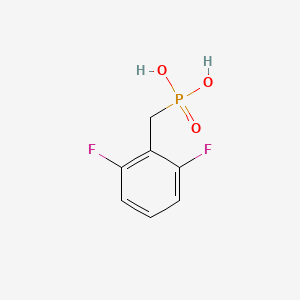
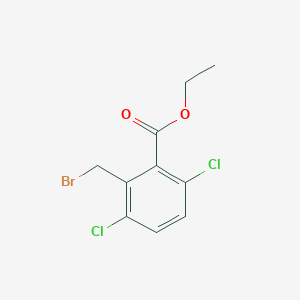
![3-Iodo-7-phenylimidazo[1,2-a]pyridine](/img/structure/B8723174.png)
![2-Benzyl-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8723181.png)
